molecular formula C17H19ClN2O4 B2554848 6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 876712-03-7

6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide

Numéro de catalogue: B2554848
Numéro CAS: 876712-03-7
Poids moléculaire: 350.8
Clé InChI: FGVFQDOTJHTHII-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a 6-chloro-substituted chromene core, a 2-oxo group, and a carboxamide moiety linked to a morpholine-containing propyl chain. Coumarins are widely studied for their diverse pharmacological activities, including anticoagulant, antimicrobial, and anticancer properties . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition or receptor modulation.

Propriétés

IUPAC Name

6-chloro-N-(3-morpholin-4-ylpropyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4/c18-13-2-3-15-12(10-13)11-14(17(22)24-15)16(21)19-4-1-5-20-6-8-23-9-7-20/h2-3,10-11H,1,4-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVFQDOTJHTHII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the chromene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholine Group: The morpholine group can be introduced through a nucleophilic substitution reaction using morpholine and an appropriate leaving group on the propyl chain.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of cell surface receptors and signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Coumarin Carboxamide Derivatives

Compound Name Substituents (R-group) Molecular Weight (g/mol) Key Features & Implications Reference
6-Chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide 3-(morpholin-4-yl)propyl ~364.8* Morpholine enhances solubility; chlorine improves metabolic stability. Potential protease inhibition. Target
6-Chloro-N-(4-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide (BT317) 4-hydroxyphenyl ~331.7 Phenolic -OH enables hydrogen bonding. Synthesized in 78% yield; targets mitochondrial Lon protease.
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-methoxyphenethyl ~323.3 Methoxy group increases lipophilicity; lacks chloro substitution. Potential antioxidant activity.
N-[1-(4-sec-butylphenyl)propyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide 4-sec-butylphenylpropyl 397.9 Bulky substituent may hinder solubility but improve hydrophobic target binding.
6-Chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide 6-fluoro-benzothiazolyl, 7-methyl, 4-oxo ~430.8 Benzothiazole moiety suggests antitumor activity; 4-oxo alters electronic properties.
6-Ethyl-4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide 3-(trifluoromethyl)phenyl, 6-ethyl, 4-oxo ~365.3 CF3 group enhances metabolic stability; ethyl increases lipophilicity.

*Estimated based on molecular formula.

Key Observations:

Substituent Effects on Bioactivity: The morpholinopropyl group in the target compound balances hydrophilicity and membrane permeability, making it suitable for central nervous system (CNS) targets or intracellular enzymes . Halogenation: Chlorine at position 6 (target compound, BT317) improves metabolic stability and electron-withdrawing effects, whereas fluorine in the benzothiazole derivative () may enhance binding specificity .

Synthetic Feasibility :

  • BT317 () was synthesized with a 78% yield using silica gel chromatography, suggesting efficient protocols for coumarin carboxamides. The target compound’s morpholine group may require alkylation or amide coupling steps for installation .

Biological Implications: Protease Inhibition: BT317 targets mitochondrial Lon peptidase and chymotrypsin-like protease, implying that the target compound’s morpholine group could modulate similar pathways . Anticancer Potential: Benzothiazole-containing derivatives () are linked to antitumor activity, highlighting the role of heterocyclic substituents in oncology .

Crystallography and Structural Analysis :

  • Tools like SHELX () and WinGX () are critical for confirming molecular geometry and hydrogen-bonding patterns, which influence solubility and target interaction .

Activité Biologique

6-Chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which is recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene backbone with a chloro substituent and a morpholine moiety, which contributes to its biological properties. Its molecular formula is C14H16ClN2O3, and it has a molecular weight of approximately 300.74 g/mol.

The biological activity of 6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide is primarily attributed to its interaction with various enzyme targets:

  • Cholinesterase Inhibition : The compound exhibits inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling .
  • Antioxidant Activity : Preliminary studies suggest that the compound may possess free radical-scavenging properties, contributing to its potential as an antioxidant agent .
  • Cytotoxic Effects : Research indicates that derivatives of chromenes can exhibit cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. The specific IC50 values for these effects are crucial for assessing therapeutic viability .

In Vitro Studies

Several studies have evaluated the biological activity of related chromene compounds, providing insights into the potential effects of 6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide:

CompoundTarget EnzymeIC50 (μM)Reference
6-Chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamideAChE10.4
6-Chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamideBChE7.7
Related Chromene DerivativeMCF-7 Cells42.0 ± 2.7
Related Chromene DerivativeHL-60 Cells24.4 ± 2.6

Case Studies

  • Cholinesterase Inhibition : A study demonstrated that compounds similar to 6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide showed significant inhibition against AChE and BChE with varying potencies, suggesting a potential role in treating neurodegenerative diseases such as Alzheimer's .
  • Anticancer Activity : In vitro assays have shown that chromene derivatives can induce apoptosis in cancer cells, with some derivatives exhibiting IC50 values below 50 μM against MCF-7 cells, indicating promising anticancer properties .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 6-chloro-N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves coupling 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with 3-(morpholin-4-yl)propan-1-amine. Key steps include:

  • Activation : Use coupling agents like EDCl/HOBt or DCC in anhydrous DMF to activate the carboxylic acid.
  • Purification : Column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (e.g., ethyl acetate/hexane) to isolate the product .
  • Optimization : Adjust reaction time (e.g., 12–24 hours), temperature (room temperature to 50°C), and stoichiometric ratios (1:1.2 molar ratio of acid to amine) to improve yields (reported 50–70% in similar systems) .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of key protons (e.g., morpholine δ 2.4–3.5 ppm, chromene carbonyl δ 10–12 ppm) and carbons (chromene C=O at ~160 ppm) .
  • Mass Spectrometry : ESI/APCI(+) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What preliminary pharmacological screening approaches are suitable for this compound?

  • In Vitro Assays :

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, PI3K) using fluorescence polarization assays .
  • Antimicrobial Activity : Microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Strategies :

  • Purity Verification : Re-analyze compound batches via HPLC and NMR to rule out impurities (e.g., unreacted starting materials) .
  • Assay Standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
  • Structural Confirmation : Use single-crystal X-ray diffraction (SHELXL refinement) to validate stereochemistry and hydrogen-bonding patterns .

Q. What strategies address poor aqueous solubility during in vitro assays?

  • Approaches :

  • Co-Solvents : Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility without cytotoxicity .
  • Prodrug Design : Introduce phosphate or amino acid esters at the morpholine nitrogen to improve hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles (size <200 nm) for sustained release .

Q. How do crystallographic data inform intermolecular interactions and bioactivity?

  • Analysis :

  • Hydrogen Bonding : Use SHELX and WinGX to map donor-acceptor distances (e.g., morpholine O→chromene NH interactions) .
  • Packing Motifs : ORTEP visualization reveals π-π stacking (chromene rings) and hydrophobic interactions, which correlate with membrane permeability .
  • Torsion Angles : Compare experimental (X-ray) vs. DFT-calculated geometries to identify conformational flexibility affecting target binding .

Q. What computational methods validate the compound’s mechanism of action?

  • Protocols :

  • Docking Studies : Use AutoDock Vina with protein structures (PDB) to predict binding poses (e.g., ATP-binding pockets) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD <2 Å) .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity using MOE or Schrödinger .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between cancer cell lines?

  • Troubleshooting :

  • Cell Line Variability : Check genetic profiles (e.g., p53 status in MCF-7 vs. MDA-MB-231) affecting drug response .
  • Metabolic Stability : Perform hepatic microsome assays (human/rat) to identify rapid degradation in certain models .
  • Off-Target Effects : Use kinome-wide profiling (Eurofins) to identify unintended kinase interactions .

Methodological Resources

  • Crystallography : SHELXL for refinement , WinGX/ORTEP for visualization .
  • Synthesis : Na2CO3 as base in CH₂Cl₂ for acetylation , K₂CO3/DMF for alkylation .
  • Bioassays : Glutamate receptor modulation protocols , antimicrobial MIC guidelines .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.